3-bromo-4-methanesulfonylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methanesulfonylpyridine is a chemical compound that has garnered significant attention in various fields of research and industry due to its unique physical and chemical properties. It is characterized by its molecular formula C6H6BrNO2S and a molecular weight of 236.1. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry, material science, and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methanesulfonylpyridine typically involves the bromination of 4-methanesulfonylpyridine. One common method includes the use of bromine in the presence of a catalyst under controlled temperature conditions . The reaction is carried out in a solvent such as acetic acid or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of continuous flow reactors can enhance the efficiency of the synthesis . The scalability of the process is crucial for meeting the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methanesulfonylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-bromo-4-methanesulfonylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of potential drug candidates for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-bromo-4-methanesulfonylpyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the methanesulfonyl group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methylpyridine: Similar in structure but lacks the methanesulfonyl group.
4-methanesulfonylpyridine: Similar but lacks the bromine atom.
3-bromo-4-nitropyridine: Contains a nitro group instead of a methanesulfonyl group.
Uniqueness
3-bromo-4-methanesulfonylpyridine is unique due to the presence of both the bromine atom and the methanesulfonyl group, which confer distinct reactivity and make it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
1209458-05-8 |
---|---|
Molecular Formula |
C6H6BrNO2S |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.